Phthalide, 3-ethoxy-
Overview
Description
Phthalide, 3-ethoxy- is a derivative of phthalide, a class of organic compounds known for their diverse biological activities and presence in various natural products. Phthalides are characterized by a lactone ring fused to a benzene ring. The 3-ethoxy- derivative specifically has an ethoxy group attached to the third carbon of the phthalide structure. This modification can influence the compound’s chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxyphthalide typically involves the condensation reaction of phthalic anhydride with ethanol in the presence of a catalyst. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the lactone ring. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
A more detailed synthetic route involves the following steps:
Condensation Reaction: Phthalic anhydride reacts with ethanol in the presence of a catalyst such as sulfuric acid to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form 3-ethoxyphthalide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 3-ethoxyphthalide.
Industrial Production Methods
In an industrial setting, the production of 3-ethoxyphthalide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyphthalide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The lactone ring can be reduced to form dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethoxyphthalic acid or 3-ethoxybenzaldehyde.
Reduction: Formation of dihydro-3-ethoxyphthalide.
Substitution: Formation of 3-aminoethoxyphthalide or 3-thioethoxyphthalide.
Scientific Research Applications
3-Ethoxyphthalide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethoxyphthalide involves its interaction with specific molecular targets and pathways. The ethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The lactone ring can undergo hydrolysis to form active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Phthalide: The parent compound without the ethoxy group.
3-Methoxyphthalide: A similar compound with a methoxy group instead of an ethoxy group.
3-Butoxyphthalide: A similar compound with a butoxy group.
Uniqueness
3-Ethoxyphthalide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological properties. Compared to other similar compounds, 3-ethoxyphthalide may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-ethoxy-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-12-10-8-6-4-3-5-7(8)9(11)13-10/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBNFFOSUGMASJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303460 | |
Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16824-02-5 | |
Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16824-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 132303 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalide, 3-ethoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phthalide, 3-ethoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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